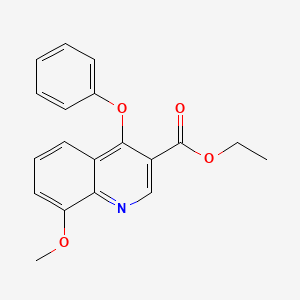

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate

Description

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate is a quinoline derivative characterized by:

- A methoxy (-OCH₃) substituent at position 6.

- A phenoxy (-OPh) group at position 4.

- An ethyl ester (-COOEt) at position 2.

The methoxy and phenoxy groups in this compound likely influence electronic and steric properties, affecting solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(21)15-12-20-17-14(10-7-11-16(17)22-2)18(15)24-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVRZRQVJFHSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331580 | |

| Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477847-18-0 | |

| Record name | ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-3-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using ethyl chloroformate to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline derivative.

Substitution: The phenoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate has been investigated for its potential biological activities. Compounds containing the quinoline structure are known for their diverse pharmacological properties, including:

- Anticancer Activity : Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Antimicrobial Properties : The quinoline framework is associated with antimicrobial activity. Studies have demonstrated that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its reactivity and ability to undergo various transformations:

- Synthesis of Novel Quinoline Derivatives : This compound can be used as a starting material for synthesizing other quinoline derivatives through methods such as condensation reactions and cyclization processes. These derivatives often possess enhanced biological activities compared to their precursors .

- Functional Group Transformations : The compound's structure allows it to participate in functional group interconversions, facilitating the synthesis of complex molecular architectures that are difficult to obtain through traditional methods .

Case Studies

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)

- Substituents : Bromo (-Br) at position 8, hydroxyl (-OH) at position 4.

- Comparison: The bromo group is electron-withdrawing, reducing electron density at position 8 compared to the methoxy group (electron-donating) in the target compound. This may decrease nucleophilic substitution reactivity.

Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate

- Substituents : Fluoro (-F) at position 8, hydroxyl (-OH) at position 4.

- Comparison: Fluorine’s high electronegativity enhances metabolic stability and lipophilicity, improving membrane permeability compared to methoxy. The hydroxyl group at position 4, as above, offers stronger hydrogen-bonding capacity than phenoxy, possibly enhancing binding to polar targets .

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)

- Substituents: Chloro (-Cl) at position 4, nitro (-NO₂) at position 7.

- Comparison: Nitro and chloro groups are strongly electron-withdrawing, creating a deactivated quinoline core. This contrasts with the electron-donating methoxy and resonance-stabilized phenoxy groups in the target compound. Nitro groups may confer higher reactivity in reduction or substitution reactions but increase toxicity risks .

Steric and Functional Group Modifications

Ethyl 7-Methoxy-8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

- Substituents : Methoxy (-OCH₃) at position 7, methyl (-CH₃) at position 8, oxo (=O) at position 4.

- Comparison: The oxo group at position 4 forms a 1,4-dihydroquinoline structure, reducing aromaticity and increasing susceptibility to oxidation compared to the phenoxy-substituted aromatic ring.

Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl]Methoxy}-8-(Trifluoromethyl)Quinoline-3-Carboxylate

- Substituents : Trifluoromethyl (-CF₃) at position 8, a triazole-linked dichlorobenzyl group at position 4.

- Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy, favoring blood-brain barrier penetration. The bulky triazole-dichlorobenzyl moiety at position 4 may sterically hinder interactions with flat binding sites (e.g., DNA gyrase), unlike the planar phenoxy group .

Biological Activity

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for diverse biological activities. The structural components contribute to its pharmacological profile, including:

- Quinoline Core : A bicyclic structure that enhances biological interactions.

- Methoxy Group : Often increases lipophilicity, aiding in cellular permeability.

- Phenoxy Group : Can modulate receptor interactions and increase selectivity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. For instance:

- In vitro Studies : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest a broad-spectrum antimicrobial potential, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound's anticancer properties have also been investigated. In various cancer cell lines, this compound exhibited cytotoxic effects:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors such as c-Met and EGF has been observed, leading to altered signaling pathways that affect cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells can lead to apoptosis, particularly in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound retained activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

Study on Anticancer Effects

In another investigation, the compound was tested in vivo using xenograft models of human tumors. Treatment with this compound resulted in significant tumor reduction compared to controls, with minimal toxicity observed in normal tissues. This suggests a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate?

- Methodology : Nucleophilic aromatic substitution is a common strategy for introducing phenoxy groups. For example, refluxing ethyl 4-chloroquinoline-3-carboxylate derivatives with phenol derivatives in acetonitrile using K₂CO₃ as a base can yield phenoxy-substituted products . Optimization of reaction time, solvent polarity, and base strength is critical to achieving high yields. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms substitution patterns and functional group integrity .

Q. How should this compound be stored to ensure stability?

- Guidelines : Store in airtight containers at room temperature (RT) away from moisture. Solubility data (e.g., in DMSO or ethanol) should guide solvent selection for stock solutions. Purity >97% (by HPLC) is recommended for reproducible experimental results .

Q. What spectroscopic techniques are most effective for structural characterization?

- Approach : Use ¹H/¹³C NMR to confirm substitution patterns and methoxy/phenoxy group integration. IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Procedure : Employ SHELXL for structure refinement, leveraging its robust handling of anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids and dihedral angles, critical for assessing planarity of the quinoline core and phenoxy substituent orientation . For example, bond angles near 120° (e.g., C10–C11–C12 in ) indicate sp² hybridization, while deviations suggest steric strain .

Q. How to address contradictions in crystallographic data between refinement software?

- Resolution : Cross-validate refinement results using multiple programs (e.g., SHELXL vs. Olex2). Discrepancies in R-factors or electron density maps may arise from twinning or disordered solvent molecules. Iterative refinement with constraints (e.g., fixed methoxy group geometry) improves model accuracy .

Q. What strategies optimize phenoxy group introduction in sterically hindered quinolines?

- Synthesis Optimization : Use bulky bases (e.g., DBU) to deprotonate phenolic nucleophiles in polar aprotic solvents (DMF or DMSO). Microwave-assisted synthesis reduces reaction times and minimizes side reactions. Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Q. How do hydrogen-bonding motifs influence crystal packing?

- Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to categorize H-bonding patterns. For example, N–H···O or O–H···N interactions may form chains or rings, stabilizing specific polymorphs. Temperature-dependent crystallography can reveal dynamic H-bonding networks .

Q. What challenges arise when synthesizing fluoro- or chloro-substituted analogs?

- Comparative Study : Fluorine’s electronegativity alters electronic properties (e.g., quinoline ring electron density), affecting reactivity in nucleophilic substitutions. Chloro-substituted derivatives (e.g., ) require inert atmospheres to prevent hydrolysis. DFT calculations predict substituent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.